5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-10(18)4-6-11/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALWFOFASPWITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide is a synthetic organic compound belonging to the triazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 373.8 g/mol .
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 4-chloroaniline and 3,5-dimethoxyphenyl substituents contributes to its unique chemical properties. These modifications are critical in determining the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in disease pathways. Notably, it has shown promise in modulating the activity of the Pregnane X receptor (PXR) , which plays a crucial role in drug metabolism and response .
Potential Anticancer Properties
The structural similarity of this compound to known anticancer agents suggests its potential efficacy in cancer treatment. Studies have indicated that compounds within this class may influence pathways involved in tumor growth and proliferation.
The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets:
- Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for metabolic processes.
- Receptor Modulation : It can interact with receptors that regulate cellular responses, affecting signaling pathways that are often dysregulated in diseases such as cancer.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the therapeutic potential of this compound. Modifications to the triazole core and peripheral substituents have been explored to enhance potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Replacement of amino group | Inactive |
| Changes to triazole structure | Loss of activity |
| Addition of methoxy groups | Enhanced potency |
These findings underscore the importance of specific functional groups in maintaining bioactivity .
Case Studies and Research Findings
- Chagas Disease Treatment : A related series of compounds containing the triazole core demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease, showcasing potential applications in treating parasitic infections .
- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties, with some derivatives showing submicromolar activity against various cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of triazolidine compounds exhibit promising antimicrobial properties. For instance, triazole derivatives have been investigated for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that compounds similar to 5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Case Study: Antibacterial Screening
A series of triazole derivatives were synthesized and screened for their antibacterial efficacy. The results indicated that certain compounds showed inhibition zones ranging from 10 to 22 mm against E. coli and S. aureus. Notably, the presence of electron-withdrawing groups like chloro enhanced the antibacterial activity .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 5a | 10-15 | E. coli |
| 5b | 10 | S. aureus |
| 5c | 7 | C. albicans |
Antiparasitic Applications
The compound has also been evaluated for its antiparasitic potential, particularly against protozoan parasites responsible for diseases such as Chagas disease. Research indicates that triazole-based compounds can inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms that disrupt cellular processes .
Case Study: Chagas Disease Treatment
A study focused on optimizing a series of triazole derivatives for their efficacy against Trypanosoma cruzi. The lead compounds demonstrated submicromolar activity and significant suppression of parasite burden in mouse models. These findings suggest that modifications to the triazole structure can enhance bioavailability and therapeutic effectiveness .
Safety Profile and Toxicity
While the therapeutic potential is significant, safety profiles must also be considered. Compounds within this class have shown varying degrees of toxicity in preliminary studies, necessitating further investigation into their safety margins and potential side effects .
Preparation Methods
Azide-Cyanamide Cyclization
This method involves the reaction of an azide intermediate with a cyanoacetamide derivative under basic conditions. For example, sodium azide reacts with benzyl halides to generate benzyl azides, which subsequently cyclize with cyanoacetamides to form the triazolidine core. A prototypical procedure involves:
- Azide Preparation : 4-(Azidomethyl)benzyl derivatives are synthesized from bromomethyl precursors (e.g., 4-(bromomethyl)phenylmethanol) via nucleophilic substitution with sodium azide.
- Cyclization : The azide reacts with 2-cyano-N-(3,5-dimethoxyphenyl)acetamide in ethanol under microwave irradiation (80°C, 1 hour), facilitated by sodium hydroxide.
This route yields the triazolidine ring with moderate to high purity, though yields depend on the steric and electronic properties of substituents.
Lewis Acid-Catalyzed Direct Amidation
Trimethylaluminum (AlMe₃) catalyzes the direct coupling of esters with amines, bypassing intermediate isolation. For instance, ethyl triazolidine-4-carboxylate reacts with 3,5-dimethoxyaniline in dichloromethane at room temperature, achieving >70% conversion. This method minimizes side products but requires anhydrous conditions and precise stoichiometry.
Functionalization of the Triazolidine Core
Introduction of the 4-Chloroanilino Group
The 4-chloroanilino moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling:
- SNAr : Triazolidine intermediates bearing a leaving group (e.g., nitro or fluoro) at the 5-position react with 4-chloroaniline in dimethylformamide at 120°C.
- Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd₂(dba)₃) couples aryl halides with 4-chloroaniline, enabling milder conditions (80°C, 12 hours).
Carboxamide Linkage Optimization
The carboxamide bridge between the triazolidine and 3,5-dimethoxyphenyl groups is formed via:
- Active Ester Intermediates : Mixed carbonates react with amines in tetrahydrofuran, yielding amides with >85% efficiency.
- Schotten-Baumann Reaction : Acid chlorides derived from triazolidine-4-carboxylic acid react with 3,5-dimethoxyaniline in aqueous sodium hydroxide.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Systems
- AlMe₃ outperforms other Lewis acids (e.g., TiCl₄) in direct amidations, achieving near-quantitative yields.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Key signals include the triazolidine NH proton (δ 9.7–10.2 ppm) and methoxy groups (δ 3.7–3.8 ppm).
- HRMS : Molecular ion peaks at m/z 377.8 ([M+H]⁺) confirm the target compound.
Challenges and Mitigation Strategies
Metabolic Stability Concerns
Early analogs exhibited rapid oxidation of the benzyl subunit, leading to inactive metabolites. Introducing morpholine or 3,5-dimethoxy groups reduced clearance in liver microsomes by 40%.
Mutagenicity Risks
Hydrolysis of the carboxamide bond could release 3-methoxyaniline, a known mutagen. Switching to 3,5-dimethoxyaniline (Ames-negative) eliminated this risk while retaining potency.
Industrial-Scale Synthesis Considerations
Q & A
Q. What are the recommended synthetic routes for 5-(4-chloroanilino)-N-(3,5-dimethoxyphenyl)triazolidine-4-carboxamide?
- Methodological Answer: A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) in DMF or acetic acid under reflux, followed by recrystallization (DMF-ethanol or DMF-acetic acid). For example, triazolidine derivatives are synthesized via stepwise condensation of thiosemicarbazides with chloroacetic acid and ketones . Optimize stoichiometry (e.g., 1:1:2 molar ratios of reactants) and reaction time (2–4 hours) to improve yields.
Q. How should researchers characterize this compound?
- Methodological Answer: Use orthogonal analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding.
- Mass spectrometry (ESI) to verify molecular weight (e.g., [M+H]+ peaks).
- Elemental analysis to validate purity (>95% by HPLC).
- IR spectroscopy to detect functional groups (e.g., carbonyl stretches at ~1630–1670 cm⁻¹) .
Q. What safety protocols are essential during handling?
- Methodological Answer: Follow lab safety guidelines for aromatic amines and chloro derivatives:
- Use fume hoods for reactions involving volatile solvents (DMF, acetic acid).
- Wear nitrile gloves and eye protection due to potential skin/eye irritation.
- Store the compound in a desiccator, away from light, to prevent decomposition .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions?
- Methodological Answer: Apply factorial designs (e.g., 2³ factorial) to test variables:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Reaction time (h) | 2 | 4 |
| Solvent ratio | 1:1 DMF:EtOH | 1:2 DMF:EtOH |
| Analyze yield and purity responses using ANOVA to identify significant factors . |
Q. How to resolve contradictory spectral data (e.g., NMR vs. MS)?
- Methodological Answer:
- Reproducibility checks: Repeat experiments under identical conditions.
- Cross-validation: Use high-resolution MS (HRMS) to confirm molecular formulas.
- Dynamic NMR: Probe temperature-dependent conformational changes (e.g., rotamers).
- X-ray crystallography: Resolve ambiguities in substituent positioning .
Q. What experimental designs are suitable for evaluating biological activity?
- Methodological Answer:
- Dose-response assays: Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.
- Positive controls: Compare with structurally similar inhibitors (e.g., carboxyamidotriazole analogs ).
- Proteomics integration: Pair activity assays with Western blotting to identify target proteins .
Q. How can computational modeling guide reaction design?
- Methodological Answer:
- Quantum chemical calculations (DFT): Simulate reaction pathways to predict intermediates (e.g., transition states in triazolidine formation).
- ICReDD framework: Combine computational predictions with high-throughput experimentation to prioritize reaction conditions .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Substituent variation: Synthesize analogs (e.g., replace 4-chloroanilino with 3,5-dichloroanilino ).
- Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical binding motifs.
- Free-Wilson analysis: Quantify contributions of substituents to biological activity .
Q. How to troubleshoot low yields in scaled-up reactions?
- Methodological Answer:
Q. How to validate analytical methods for impurity profiling?
- Methodological Answer:
- Forced degradation studies: Expose the compound to heat (60°C), light (UV), and acidic/basic conditions.
- LC-MS/MS: Identify degradation products with m/z tolerances ≤5 ppm.
- ICH guidelines: Ensure method validation complies with specificity, linearity (R² >0.99), and LOQ ≤0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
